Phosphorous nitride

incandescent lamp manufacturing getter materials residual gas analysis

Phosphorous nitride, primarily encountered as triphosphorus pentanitride (P₃N₅), is a binary non-metal nitride composed exclusively of phosphorus and nitrogen. It exists as a white crystalline solid (density 2.77 g/cm³ for the α-phase) that decomposes rather than melting at ~850 °C.

Molecular Formula NP
Molecular Weight 44.981 g/mol
CAS No. 17739-47-8
Cat. No. B101387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorous nitride
CAS17739-47-8
Molecular FormulaNP
Molecular Weight44.981 g/mol
Structural Identifiers
SMILESN#P
InChIInChI=1S/NP/c1-2
InChIKeyAOPJVJYWEDDOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorous Nitride (CAS 17739-47-8) – What Procurement Teams Need to Know About This Binary Nitride


Phosphorous nitride, primarily encountered as triphosphorus pentanitride (P₃N₅), is a binary non-metal nitride composed exclusively of phosphorus and nitrogen. It exists as a white crystalline solid (density 2.77 g/cm³ for the α-phase) that decomposes rather than melting at ~850 °C . P₃N₅ belongs to the same class of polymeric non-metal nitrides as boron nitride (BN) and silicon nitride (Si₃N₄), with which it shares structural analogies to phosphates and silicates . Despite being the least thermally stable of the three (BN and Si₃N₄ sustain higher temperatures before decomposing), P₃N₅ possesses a distinctive combination of a wide band gap (5.87 ± 0.20 eV), low dielectric constant (3.7 ε₀), and a unique capacity to replace red phosphorus in applications where the latter's high vapor pressure, moisture sensitivity, and friction sensitivity are unacceptable . Industrially, P₃N₅ has been commercialized as a getter material for incandescent lamps since the late 1960s and is being actively investigated as a safer, faster-burning pyrotechnic obscurant and as a gate insulator in III–V semiconductor devices .

Phosphorous Nitride Procurement – Why Substituting with Red Phosphorus, BN, or Si₃N₄ Can Compromise Your Application


Despite belonging to the same binary non-metal nitride family, phosphorous nitride (P₃N₅) cannot be freely interchanged with its closest analogs. Substitution with red phosphorus (P_red)—the most common alternative in getter and pyrotechnic roles—introduces quantifiable performance penalties: P_red exhibits measurable vapor pressure at room temperature (0.03 mmHg at 21 °C), hydrolyzes in moist air to form corrosive phosphoric acids and toxic phosphine (PH₃), and is friction-sensitive . In contrast, P₃N₅ is hydrolytically stable, non-flammable in ambient handling, and thermally robust up to ~850 °C . Substitution with boron nitride (BN) or silicon nitride (Si₃N₄), while thermally superior, forfeits the lower dielectric constant (3.7 ε₀ for P₃N₅ vs. 7–8 for Si₃N₄) and the unique phosphorus-release chemistry essential for gettering and obscurant smoke generation . The following evidence dimensions quantify exactly where P₃N₅ outperforms these alternatives, providing procurement teams with verifiable differentiation criteria.

Phosphorous Nitride (P₃N₅) – Head-to-Head Quantitative Differentiation Evidence


Phosphorous Nitride vs. Red Phosphorus in Lamp Getter Performance: Thermal Stability and Residual Gas Reduction

In direct comparative testing by J. A. Graves at General Electric, P₃N₅ was benchmarked against red phosphorus (P_red) as a filament getter in incandescent lamps . Mass spectrometer analysis of residual gases (CO₂, H₂O, CH₄, CO, H₂) after lamp processing showed that gas concentrations decreased in the order: no getter > red phosphorus > P₃N₅, with P₃N₅ yielding the lowest residual gas levels across all measured species . Photomicrographs confirmed superior recrystallization microstructure of tungsten filaments when P₃N₅ was used . At 150 hours of confined burning ("slumper can" test), lamps utilizing P₃N₅ maintained higher lumen output than both red phosphorus gettered lamps and lamps with no getter .

incandescent lamp manufacturing getter materials residual gas analysis

Phosphorous Nitride vs. Red Phosphorus in Pyrotechnic Obscurants: 200× Faster Burn Rate with Superior Safety Profile

Koch and Cudziło (2016) conducted a head-to-head experimental investigation of P₃N₅ as a direct replacement for red phosphorus (P_red) in pyrotechnic obscurant formulations . P₃N₅/KNO₃ pyrolants with 20–80 wt% P₃N₅ burned 200 times faster than corresponding P_red-based mixtures and generated a dense, obscuring smoke . Critically, P₃N₅ can be safely mixed with strong oxidizers including KClO₃ and KClO₄—formulations unachievable with P_red due to extreme sensitivity . The P₃N₅ formulations were rated "surprisingly insensitive to friction and only mildly impact-sensitive" . The resulting figure of merit for smoke obscuration "by far exceeds that of current state-of-the-art P_red-based obscurants" .

pyrotechnic obscurants military smokes insensitive munitions

Phosphorous Nitride vs. Red Phosphorus Hydrolytic Stability: Resistance to Moisture-Induced Degradation

Red phosphorus is known to degrade slowly in moist air, yielding phosphoric acids (H₃PO₄, H₃PO₃) and toxic phosphine gas (PH₃), which compromises storage stability and creates hazardous handling conditions . In contrast, P₃N₅ is reported to be substantially more resistant to hydrolysis: "unlike P_red, which slowly degrades in moist air to phosphoric acids and phosphine (PH₃), P₃N₅ is stable under these conditions and does not produce any acids or PH₃" . This hydrolytic stability is consistent with the known insolubility of P₃N₅ in water at room temperature and its resistance to weak acids and bases .

hydrolytic stability phosphine generation long-term storage

Phosphorous Nitride vs. Silicon Nitride Dielectric Constant: Lower Parasitic Capacitance for III–V Semiconductor Gate Insulators

Hirota et al. (1982) deposited P₃N₅ films on InP by chemical vapor deposition (CVD) using PH₃ and NH₃ precursors, yielding ohmic conduction with resistivity of 10⁴ Ω·cm and a breakdown field intensity of 10⁷ V/cm at room temperature . The low-frequency dielectric constant of the P₃N₅ film was measured at 3.7 ε₀ . This is significantly lower than the dielectric constant of Si₃N₄ (7–8 ε₀), which is the conventional gate insulator benchmark for silicon-based MIS devices . The lower dielectric constant of P₃N₅ reduces parasitic capacitance, a critical advantage for high-frequency operation of InP-based metal-insulator-semiconductor field-effect transistors (MISFETs) . The P₃N₅/InP interface state density was reduced to ~10¹²/cm²·eV near the conduction band edge .

gate insulator III–V MIS devices dielectric constant InP

Phosphorous Nitride vs. Boron Nitride and Silicon Nitride Band Gap: Experimental Measurement of α-P₃N₅ at 5.87 eV

Tolhurst et al. (2016) measured the band gap of crystalline α-P₃N₅ using soft X-ray absorption and emission spectroscopy, obtaining an experimental value of 5.87 ± 0.20 eV, consistent with their DFT-calculated indirect band gap of 5.21 eV . For comparison, hexagonal boron nitride (h-BN) has a band gap typically reported in the range 5.2–5.8 eV depending on crystallinity and measurement method, while Si₃N₄ has a band gap of approximately 5.3 eV . The P₃N₅ band gap thus sits at the upper end of the non-metal nitride family, with a large core-hole shift reported—"the largest core hole shift reported to date for a soft X-ray absorption spectrum" —indicative of strong electronic correlation effects unique to this material.

wide band gap semiconductor UV optoelectronics soft X-ray spectroscopy

Ultra-Incompressible High-Pressure δ-P₃N₅ Phase: Bulk Modulus Rivaling Traditional Hard Nitrides

Laniel et al. (2022) synthesized δ-P₃N₅ at 72 GPa in laser-heated diamond anvil cells, and PN₂ at 134 GPa . Both phases feature dense 3D networks of PN₆ octahedra and are classified as ultra-incompressible, with bulk moduli of K₀ = 322 GPa for δ-P₃N₅ and K₀ = 339 GPa for PN₂ . For context, these values approach the bulk modulus of cubic boron nitride (c-BN, K₀ ≈ 400 GPa) and compete with Si₃N₄ (γ-Si₃N₄, K₀ ≈ 300 GPa) . Upon decompression below 7 GPa, δ-P₃N₅ transforms into a novel α′-P₃N₅ solid stable at ambient conditions . The ambient-pressure α-P₃N₅ has a bulk modulus of 87–99 GPa depending on calculation method .

high-pressure synthesis ultra-incompressible materials bulk modulus

Phosphorous Nitride (P₃N₅) – Evidence-Based Application Scenarios for Scientific Selection and Procurement


Incandescent and Halogen Lamp Getter Material: Manufacturing Yield and Filament Life Improvement

For lamp manufacturers, P₃N₅ remains the getter of choice—replacing red phosphorus—due to its thermal stability during high-temperature lamp sealing and its superior scavenging of residual H₂O, CO₂, and other gases. Quantitative evidence from direct comparative testing shows that P₃N₅ yields lower residual gas concentrations and better filament recrystallization than red phosphorus, with higher lumen maintenance after 150 hours of confined burning . Its insolubility in water and inertness to suspension vehicles (e.g., amyl acetate) eliminate fire hazards and reduce lamp rejection rates . The high decomposition temperature (850 °C) enables faster, hotter sealing-machine operation than red phosphorus permits .

Military Pyrotechnic Obscurants: Safer, Faster-Burning, and Hydrolytically Stable Smoke Compositions

P₃N₅ is a direct drop-in replacement for red phosphorus in military smoke/obscurant munitions. P₃N₅/KNO₃ pyrolants burn 200 times faster than equivalent P_red mixtures and can be formulated with chlorate and perchlorate oxidizers that are incompatible with red phosphorus . The formulations are friction-insensitive and only mildly impact-sensitive, meeting modern insensitive-munitions requirements . Additionally, P₃N₅ does not degrade in moist air to produce phosphoric acids or phosphine (PH₃), enabling safer long-term storage and handling in field conditions where red phosphorus formulations deteriorate .

III–V Semiconductor Gate Insulator: Low-Dielectric-Constant CVD Film for InP MISFETs

P₃N₅ can be deposited as a gate insulating film on InP via CVD using PH₃ and NH₃ precursors. The resulting film exhibits a low-frequency dielectric constant of 3.7 ε₀—approximately half that of Si₃N₄ (7–8 ε₀)—which reduces parasitic capacitance for high-frequency InP MISFET operation . The P₃N₅/InP interface state density of ~10¹²/cm²·eV near the conduction band edge and a breakdown field of 10⁷ V/cm make it a viable gate dielectric candidate where lower-k alternatives to Si₃N₄ are needed for III–V compound semiconductor devices .

Wide-Band-Gap Material for Deep-UV Optical and Electronic Applications (Research Stage)

With an experimentally measured band gap of 5.87 ± 0.20 eV , α-P₃N₅ possesses one of the widest band gaps among binary non-metal nitrides, exceeding both h-BN (≤5.8 eV) and Si₃N₄ (~5.3 eV). This suggests potential utility as a deep-UV-transparent optical window or wide-band-gap semiconductor layer. The unique density of states and the largest reported core-hole shift for a soft X-ray absorption spectrum highlight distinctive electronic properties that may be leveraged in future nanoelectronic or UV-photonic devices, though this application remains at the research stage .

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